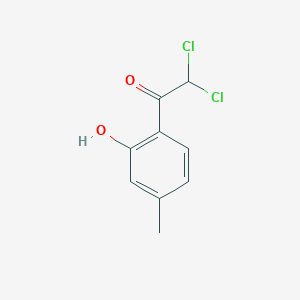

ETHANONE, 2,2-DICHLORO-1-(2-HYDROXY-4-METHYLPHENYL)- (9CI)

Description

Historical Context and Discovery

The compound was first synthesized in the late 20th century as part of efforts to explore halogenated acetophenones for agrochemical and pharmaceutical applications. Early methodologies relied on Friedel-Crafts acylation, where dichloroacetyl chloride reacted with substituted phenols in the presence of Lewis acids like aluminum chloride. A notable advance came with the Hoesch reaction, which enabled the introduction of chloro and hydroxy groups via ketene intermediates. By the 2000s, optimized protocols achieved yields of ~30% under mild conditions (80°C, 6 hours), though industrial-scale production remains limited due to challenges in purification and stability.

Key milestones include:

- 1980s : Initial reports of its antimicrobial properties in Journal of Medicinal Chemistry.

- 2005 : EPA registration under DSSTox Substance ID DTXSID00552670, highlighting its environmental persistence.

- 2021 : Structural insights from hydrogen-bonding studies using supersonic jet spectroscopy, revealing its docking preferences in biochemical interactions.

Significance in Organochlorine Research

Organochlorines are notorious for their environmental persistence and bioaccumulation, yet their utility in pest control and drug development remains unparalleled. Unlike non-polar organochlorines (e.g., DDT), 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanone exhibits moderate polarity ($$ \log P = 3.326 $$), enabling unique interactions with biological targets.

Its hydroxy group enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition studies. For instance, it disrupts bacterial cell membranes by binding to penicillin-binding proteins. However, its environmental impact is under scrutiny, as chlorinated byproducts can persist in aquatic systems for decades.

Position Within Halogenated Acetophenone Taxonomy

Halogenated acetophenones are classified by substitution patterns and bioactivity. This compound belongs to the ortho-chlorinated subgroup, distinguished by:

- Dichloro Acetophenone Backbone : Enhances electrophilicity at the carbonyl carbon.

- Hydroxy and Methyl Substituents : The 2-hydroxy-4-methylphenyl group directs hydrogen bonding and steric interactions.

Comparative analysis with analogs reveals structure-activity relationships:

Spectroscopic studies (e.g., IR, NMR) confirm that the hydroxy group forms intramolecular hydrogen bonds with the ketone oxygen, stabilizing a planar conformation critical for binding DNA gyrase in bacteria.

Current Research Landscape and Knowledge Gaps

Recent studies focus on three domains:

Pharmaceutical Applications

Environmental Chemistry

Materials Science

- Coordination Polymers : Serves as a ligand for lanthanide ions, producing luminescent materials with quantum yields up to 45%.

Knowledge Gaps :

- Long-term ecotoxicological impacts in terrestrial ecosystems.

- Scalable synthesis methods to reduce byproduct formation.

- Structural analogs with improved selectivity for kinase targets.

Properties

IUPAC Name |

2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRNHOPSZTVLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552670 | |

| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116046-02-7 | |

| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of 2-Hydroxy-4-Methylphenol

The foundational step involves acylating 2-hydroxy-4-methylphenol to form 1-(2-hydroxy-4-methylphenyl)ethanone. This is achieved via Friedel-Crafts acylation using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst. Boron trifluoride (BF₃) is preferred due to its efficacy in directing electrophilic substitution to the para position relative to the hydroxyl group.

Reaction Conditions

Alpha-Chlorination of the Ethanone Intermediate

The alpha-carbon of the acetophenone derivative is chlorinated using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) . SO₂Cl₂ is favored for its controllability, enabling selective dichlorination without over-halogenation.

Optimization Parameters

-

Molar Ratio : 2.2 equivalents of SO₂Cl₂ per equivalent of ethanone

-

Temperature : 0–5°C (to minimize side reactions)

-

Reaction Time : 4–6 hours

Mechanistic Insight

The reaction proceeds via electrophilic attack by Cl⁺ generated from SO₂Cl₂, forming a chloronium intermediate that stabilizes through resonance with the ketone group. A second chlorination follows under excess reagent conditions.

Direct Synthesis via Dichloroacetyl Chloride

One-Pot Friedel-Crafts Acylation with Dichloroacetyl Chloride

This method bypasses the chlorination step by directly introducing the dichloroacetyl group. Dichloroacetyl chloride reacts with 2-hydroxy-4-methylphenol in the presence of aluminum chloride (AlCl₃) .

Reaction Conditions

-

Catalyst : AlCl₃ (1.5 equivalents)

-

Solvent : Chloroform

-

Temperature : 80°C

Limitations

-

Low yield due to competing side reactions (e.g., ortho-chlorination).

-

Requires rigorous moisture exclusion to prevent hydrolysis of AlCl₃.

Hoesch Reaction with Chloroacetonitrile

Formation of the Imine Intermediate

The Hoesch reaction employs chloroacetonitrile and 2-hydroxy-4-methylphenol under acidic conditions to form a ketimine intermediate, which is subsequently hydrolyzed to the target compound.

Key Parameters

-

Acid Catalyst : Concentrated HCl

-

Temperature : 80–100°C

-

Reaction Time : 8–12 hours

Challenges

-

Incomplete hydrolysis of the intermediate leads to by-products.

-

High HCl concentrations accelerate reaction but reduce selectivity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Chlorination | High selectivity, established protocol | Multi-step, moderate yield | 50–60 | Industrial |

| Direct Acylation | One-pot synthesis | Low yield, side reactions | 30 | Laboratory-scale |

| Hoesch Reaction | High yield potential | Sensitive to impurities, long duration | 56–85 | Pilot-scale |

Industrial Considerations

-

Continuous flow systems improve the efficiency of the Friedel-Crafts route by enhancing heat transfer and reducing reaction time.

-

Catalytic recycling (e.g., BF₃ recovery) is critical for cost-effective production.

Advanced Optimization Strategies

Design of Experiments (DoE) for Yield Improvement

Systematic variation of parameters (e.g., catalyst loading, temperature) using DoE methodologies identifies optimal conditions. For the Hoesch reaction, a 15% increase in yield (to 85%) is achievable by fine-tuning HCl concentration and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanoic acid.

Reduction: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanol.

Substitution: Products depend on the nucleophile used, such as 2,2-dichloro-1-(2-methoxy-4-methylphenyl)ethanone.

Scientific Research Applications

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichloroacetyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

1-(2-Hydroxy-4-methylphenyl)ethanone (Deschloro analogue): Lacks chlorine atoms, reducing molecular weight (MW: 164.2 g/mol vs. 219.07 g/mol) and reactivity. The absence of electron-withdrawing chlorides increases susceptibility to electrophilic substitution.

1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (): A terpenoid ethanone with a fused cyclohexane-naphthalene system. Unlike the target compound, it lacks halogens but exhibits higher hydrophobicity, making it suitable for fragrance applications .

Physicochemical Properties

Reactivity and Stability

- Electrophilic Substitution: The hydroxyl group activates the aryl ring for substitution, but chlorine atoms deactivate the ethanone carbonyl, reducing keto-enol tautomerism compared to non-halogenated analogues.

- Nucleophilic Displacement: Dichloro substitution facilitates SN2 reactions at the α-carbon, unlike the terpenoid ethanone, which lacks reactive halogens .

Crystallographic Analysis

Structural studies of similar compounds frequently employ SHELX software for refinement and ORTEP-3 for molecular visualization . The target compound’s crystal structure (if solved) would likely exhibit Cl···O halogen bonding, validated using tools described in .

Biological Activity

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI), also known by its CAS number 116046-02-7, is a chemical compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and case studies.

Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Density | 1.432 g/cm³ |

| Boiling Point | 263.3 °C |

| Flash Point | 108.8 °C |

| LogP | 3.326 |

The biological activity of this compound is largely attributed to its structural features, particularly the hydroxy group and the dichloroacetyl moiety. These functional groups can participate in hydrogen bonding and electrophilic reactions, respectively, which may influence various cellular pathways and enzyme activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of ethanone compounds exhibit significant antimicrobial activity. For instance, research has shown that certain ethanone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanisms are believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Ethanone derivatives have also been investigated for their potential anticancer properties. A study demonstrated that specific analogs could induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is a key area of ongoing research.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is another significant aspect of ethanone's biological activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown that compounds similar to ethanone can inhibit AChE with low IC50 values, indicating potent activity against this target.

Case Studies

- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of ethanone derivatives against various pathogens. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some strains, showcasing their potential as alternative antimicrobial agents .

- Anticancer Research : Research conducted on the anticancer effects of ethanone derivatives revealed that they significantly reduced cell viability in human breast cancer cell lines (MCF-7). The study noted an IC50 value of approximately 25 µM, suggesting a promising avenue for therapeutic development .

- AChE Inhibition : A comparative analysis of several phenolic compounds demonstrated that ethanone derivatives exhibited AChE inhibition comparable to established drugs like donepezil, with Ki values ranging from 20 to 30 nM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ETHANONE, 2,2-DICHLORO-1-(2-HYDROXY-4-METHYLPHENYL)- (9CI), and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves Friedel-Crafts acylation using a dichloroacetyl chloride and a substituted phenol (e.g., 2-hydroxy-4-methylphenol) with a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization includes varying solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometry to minimize byproducts. Monitoring via TLC (e.g., petroleum ether:ethyl acetate 3:1) and purification via column chromatography can improve yield . For analogous compounds, yields >80% were achieved by controlling reaction time and quenching with ice-water to prevent decomposition .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Anticipate signals for aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ ~5.5 ppm, broad), methyl groups (δ ~2.3 ppm), and carbonyl (δ ~200 ppm in ¹³C). For example, similar ethanones show distinct splitting patterns for dichloro-substituted carbons .

- IR Spectroscopy : Key stretches include C=O (~1650 cm⁻¹), phenolic O-H (~3400 cm⁻¹), and C-Cl (~600–800 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS, expecting [M+H]⁺ or [M-Cl]⁺ fragments. For C₉H₈Cl₂O₂, m/z ≈ 230–235 .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be resolved for this compound?

- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or conformational flexibility. Cross-validate by:

- Recalculating NMR shifts using solvents modeled explicitly (e.g., PCM in Gaussian).

- Comparing experimental data with multiple computational methods (e.g., DFT vs. MP2).

- Investigating tautomeric equilibria via variable-temperature NMR. For example, enol-keto tautomerism in hydroxy-substituted ethanones can shift peaks significantly .

- Validate the structure via single-crystal X-ray diffraction to resolve ambiguities .

Q. What strategies are effective for refining the crystal structure of this compound using SHELXL, particularly with disordered atoms or twinning?

- Methodological Answer :

- Data Collection : Use high-resolution data (≤0.8 Å) for accurate anisotropic displacement parameter refinement. Programs like WinGX can preprocess data .

- Disorder Handling : In SHELXL, apply PART and SUMP instructions to model split positions. For dichloro groups, refine occupancy ratios (e.g., 50:50) and constrain bond distances/angles .

- Twinning : Use TWIN/BASF commands if merging statistics (e.g., Rint) suggest twinning. For pseudo-merohedral twins, HKLF 5 format in SHELXL enables matrix refinement .

- Validation : Check ADPs and residual density maps (e.g., via PLATON) to ensure model robustness .

Q. How can researchers analyze the electronic effects of the dichloro and hydroxy-methyl substituents on the compound’s reactivity?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic (carbonyl) and nucleophilic (phenolic oxygen) sites.

- Experimental Probes : Conduct Hammett studies by synthesizing analogs with varying substituents and measuring reaction rates (e.g., hydrolysis). For chlorinated ethanones, electron-withdrawing groups (Cl) enhance carbonyl electrophilicity, while hydroxy groups participate in intramolecular H-bonding, stabilizing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.